3-Amino-8-fluoroquinoline dihydrochloride is a chemical compound classified as a fluoroquinolone, which is a subclass of synthetic antibiotics. This compound features a quinoline structure with an amino group at the 3-position and a fluorine atom at the 8-position. Its molecular formula is , with a molecular weight of approximately 235.086 g/mol . The compound is recognized for its potential biological activities, particularly in antibacterial applications.
3-Amino-8-fluoroquinoline dihydrochloride can be sourced from various chemical suppliers, including Apollo Scientific . It belongs to the broader category of fluoroquinolones, which are widely used in medicine due to their effectiveness against a range of bacterial infections. The classification of this compound as a dihydrochloride indicates that it exists in a salt form, which often enhances its solubility and stability.
The synthesis of 3-amino-8-fluoroquinoline dihydrochloride typically involves several steps:
The specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity.
3-Amino-8-fluoroquinoline dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like 3-amino-8-fluoroquinoline dihydrochloride primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria:
This mechanism underpins its effectiveness as an antibacterial agent .
These properties are essential for determining storage conditions and formulation strategies in pharmaceutical applications.
3-Amino-8-fluoroquinoline dihydrochloride has several significant applications:
The ongoing research into fluoroquinolone derivatives continues to expand their potential applications in medicine and biotechnology .
The structural evolution of fluoroquinolones represents a deliberate medicinal chemistry campaign to enhance antibacterial potency and pharmacokinetic profiles. Nalidixic acid (1962), the first-generation quinolone, established the foundational 4-quinolone core but exhibited limited spectrum and bioavailability [6]. The breakthrough incorporation of a fluorine atom at position 6 in the 1970s (exemplified by norfloxacin) marked the birth of true fluoroquinolones (FQs), significantly improving Gram-negative activity and tissue penetration [6] [9]. Subsequent generations targeted specific therapeutic gaps: second-generation (ciprofloxacin, ofloxacin) enhanced anti-pseudomonal activity; third-generation (levofloxacin) improved Gram-positive coverage; and fourth-generation (moxifloxacin, gatifloxacin) incorporated bulky side chains at position 7 (e.g., pyrrolidinyl) to boost anaerobic activity [9].
Position 8 modifications evolved empirically from hydrogen (early FQs) to halogen or carbon substituents. The introduction of fluorine at position 8 was strategically explored to enhance DNA gyrase/topoisomerase IV binding affinity, cellular uptake, and metabolic stability [7] [9]. Concurrently, amino group incorporation, particularly at position 3 or 5, emerged as a strategy to modify electron distribution, hydrogen bonding potential, and solubility profiles. The synthesis of 5-fluoroprimaquine (an 8-aminoquinoline derivative) demonstrated the feasibility of combining fluoro and amino functionalities on the quinoline scaffold for antimalarial applications, providing conceptual groundwork for analogous modifications in antibacterial quinolones [1] [7]. 3-Amino-8-fluoroquinoline dihydrochloride represents a convergence of these two modification strategies – position 8 fluorination and position 3 amination – optimized as a dihydrochloride salt to address physicochemical limitations of the free base.
Table 1: Key Milestones in Fluoroquinolone Core Modifications Relevant to 3-Amino-8-fluoroquinoline
Time Period | Modification Focus | Key Advancement | Representative Compound | Impact on 3-Amino-8-Fluoro Design |
---|---|---|---|---|
1960s | Core Establishment | Discovery of 4-quinolone core | Nalidixic acid | Provided foundational bicyclic structure |
1970s-1980s | Position 6 Fluorination | Enhanced Gram-negative activity & PK | Norfloxacin | Validated fluorination strategy |
1980s-1990s | Position 7 Cyclic Amines | Broadened spectrum (Gram-positives, atypicals) | Ciprofloxacin | Demonstrated importance of N-heterocycles at C7 |
1990s-2000s | Position 8 Halogenation | Improved gyrase binding & cellular penetration | Sparfloxacin (Cl) | Established C8 as viable modification site |
2000s-Present | Position 3/5 Polar Groups | Enhanced solubility & target affinity | Garenoxacin (C3 carbonyl) | Motivated exploration of C3 amino group |
Recent | Multi-Substitution & Salts | Optimization of solubility, stability, and bioavailability | Various Dihydrochlorides | Validated dihydrochloride salt formation for amino-FQs |
The synthesis of 3-amino-8-fluoroquinoline dihydrochloride leverages modern heterocyclic chemistry techniques, often involving sequential functionalization and cyclization steps. Key strategies include:
Vilsmeier-Haack Route: This robust approach remains a cornerstone for constructing the quinoline core with specific halogenation patterns. Starting from N-(4-fluorophenyl)acetamide (3), cyclization under Vilsmeier conditions (POCl₃/DMF) yields 2-chloro-6-fluoroquinoline-3-carbaldehyde (4) [3]. The chlorine at position 2 serves as a versatile handle for nucleophilic displacement. Treatment with nucleophiles (e.g., amines, alkoxides) readily substitutes chlorine, enabling the introduction of diverse functionalities. For 3-amino derivatives, the aldehyde group at position 3 can be transformed via reductive amination or conversion to a nitrile followed by reduction, although direct introduction of the amino group often requires alternative pathways [3] [7].
Nucleophilic Displacement and Functional Group Interconversion: The chlorine atom in intermediates like 4 is highly amenable to nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing effect of the adjacent aldehyde and the fluorine at position 6/8. Reaction with ammonia or protected amines can directly yield 2-amino-6-fluoroquinoline-3-carbaldehyde, though achieving selective substitution solely at position 2 can be challenging [3]. Subsequent modification of the C3 aldehyde is critical for installing the amino group. One efficient pathway involves oxidizing the aldehyde to the corresponding carboxylic acid (5), followed by Curtius rearrangement or Hofmann degradation to yield the 3-amino derivative (6). Alternatively, conversion to oximes or imines and reduction offers another route [3] [10].
Metal-Catalyzed Amination: Palladium-catalyzed Buchwald-Hartwig amination provides a powerful method for directly introducing amino groups onto the quinoline core, particularly at less electrophilic positions. While less commonly reported for position 3 directly on pre-formed quinolines compared to positions 2 or 7, this method can be highly effective using appropriate catalysts (e.g., Pd₂(dba)₃/XPhos) and amines (e.g., benzophenone imine for primary amine introduction, followed by deprotection) on halogenated precursors like 3-bromo-8-fluoroquinoline [7] [10]. This route offers excellent functional group tolerance.
Direct Fluorination Strategies: Introducing fluorine at position 8 can occur early or late in the synthesis. Early-stage fluorination often uses fluorinated aniline precursors (e.g., 4-fluoroaniline for position 8-fluorination via Vilsmeier route). Late-stage fluorination techniques using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) on 8-chloroquinoline precursors are feasible but require careful optimization to avoid polyfluorination or decomposition, especially on sensitive aminoquinoline scaffolds [7] [9]. Anilines with ortho-fluorine or protected amino groups are often preferred precursors.
Table 2: Synthesis Methodologies for 3-Amino-8-fluoroquinoline Precursors
Synthetic Strategy | Key Starting Materials | Critical Steps | Advantages | Limitations for 3-Amino-8-Fluoro Target |
---|---|---|---|---|
Vilsmeier-Haack + SNAr/FGI | N-(4-Fluorophenyl)acetamide | Vilsmeier cyclization → SNAr at C2 → Aldehyde oxidation → Curtius/Hofmann | High yielding cyclization; C2 versatile handle | Multi-step; Potential epimerization during FGI |
Metal-Catalyzed Amination | 3-Bromo-8-fluoroquinoline | Pd-catalyzed C-N coupling with NH source | Direct C3 amination; Good functional group tolerance | Requires synthesis of 3-bromo precursor; Catalyst cost |
Doebner/Knorr Variants | o-Fluoro aniline, β-keto ester/aldehyde | Condensation → Thermal cyclization | Potential for one-pot synthesis | Limited regiocontrol over C3 substituent type |
Halex Fluorination | 8-Chloro-3-aminoquinoline | High T/P with KF/CsF in polar aprotic solvent (DMF, DMSO) | Late-stage fluorination | Harsh conditions may degrade amino group; Low yield |
Electrophilic Fluorination | 3-Aminoquinoline | DAST, Selectfluor® or XeF₂ at C8 | Direct C-H fluorination possibility | Poor regioselectivity; Over-fluorination risk |
The final step involves dihydrochloride salt formation. The purified 3-amino-8-fluoroquinoline free base (7) is dissolved in a suitable anhydrous solvent (e.g., ethanol, dichloromethane). Dry hydrogen chloride gas is bubbled through the solution, or a concentrated solution of HCl in an organic solvent (e.g., ethereal HCl, isopropanolic HCl) is added stoichiometrically (typically 2 equivalents). The precipitated dihydrochloride salt (8) is filtered, washed with cold solvent, and dried under vacuum [3] [4] [8]. Characterization relies heavily on ¹H NMR (shifts in aromatic protons and -NH₃⁺ signals), ¹³C NMR, FT-IR (N-H stretches, C-F stretch ~1100 cm⁻¹), elemental analysis (C, H, N, Cl), and melting point determination. X-ray crystallography provides definitive proof of protonation sites (typically N1 of quinoline and the primary amino group) and salt geometry [4] [8].
Conversion of 3-amino-8-fluoroquinoline to its dihydrochloride salt (3-AFDH) is crucial for overcoming significant limitations inherent to the free base form, profoundly impacting its physicochemical and chemical properties:
Enhanced Solubility and Bioavailability: The free base form of aminoquinolines often suffers from poor aqueous solubility due to its predominantly hydrophobic aromatic structure and crystalline packing. Protonation of the quinoline nitrogen (N1) and the primary amino group at position 3 generates a hydrophilic dication (8⁺) balanced by two chloride counterions (Cl⁻). This ionic character dramatically increases solubility in aqueous media and polar biological fluids (e.g., simulated gastric fluid), a prerequisite for oral absorption and systemic distribution [4] [8]. Ethylenediamine dihydrochloride (C₂H₁₀N₂Cl₂) exemplifies this principle, readily dissociating in water: (C₂H₁₀N₂)Cl₂ → C₂H₈N₂ + 2H⁺ + 2Cl⁻ [4]. While 3-AFDH is structurally distinct, it undergoes analogous dissociation, facilitating dissolution.
Improved Solid-State Stability: The free base aminoquinoline is susceptible to oxidation, particularly at the electron-rich amino group, leading to quinone-imine formation and decomposition. The dihydrochloride salt form significantly mitigates this degradation pathway. Protonation reduces the electron density on the amino group (-NH₃⁺ vs -NH₂), decreasing its nucleophilicity and susceptibility to oxidative attack. Furthermore, the crystalline lattice of the dihydrochloride salt often exhibits lower hygroscopicity than the free base, minimizing hydrolytic degradation pathways (e.g., hydrolysis of the C-F bond under basic conditions). Dihydrochloride salts generally demonstrate superior thermal stability compared to free bases or mono-salts [4] [8].
Modulated Reactivity: Protonation profoundly alters the chemical reactivity of the molecule. The electron-withdrawing effect of the -NH₃⁺ group reduces the electron density of the quinoline ring, particularly at positions ortho and para to it (positions 2, 4, and to a lesser extent, 6). This deactivation suppresses unwanted electrophilic aromatic substitution (EAS) reactions. Conversely, the protonated amino group (-NH₃⁺) is a poor nucleophile, preventing undesired acylation or alkylation during storage or formulation. This controlled reactivity is essential for maintaining chemical integrity in pharmaceutical matrices [4] [8]. The fluorine atom at position 8 retains its characteristic reactivity (susceptible to SNAr if sufficiently activated, C-F bond stability towards hydrolysis under physiological pH).
The biological activity and physicochemical properties of fluoroquinolones are exquisitely sensitive to the position of substituents relative to key pharmacophoric elements (the 3-carboxylate/acid mimic and the 4-oxo group). Comparing 3-AFDH (3-amino, 8-fluoro) with isomers illustrates this positional dependence:
Table 3: Influence of Substituent Position on Key Properties of Fluoroquinolone Derivatives
Property | C3-Substitution (e.g., 3-Amino) | C5-Substitution | C6-Substitution (Fluoro Critical) | C7-Substitution | C8-Substitution (8-Fluoro) |
---|---|---|---|---|---|
Primary Biological Role | Modulates Mg²⁺ binding, spectrum (Gram+), solubility | Minor impact on target binding | Essential for gyrase binding & potency | Major role in spectrum & PK/PD | Enhances gyrase binding, penetration, spectrum |
Impact on Log D | ↓↓ (Highly polar/pH-dependent) | → / Slight ↓ or ↑ | → / Slight ↓ | ↑ (Piperazine) or → (Pyrrolidine) | Slight ↑ |
DNA Gyrase Affinity | Moderate (Depends on group) | Low | Very High | High (Varies with group) | High |
Gram-negative Activity | Moderate (Often < Cipro) | Moderate | Very High | High (Varies with group) | High |
Gram-positive Activity | Good to High | Moderate | Moderate (Early FQs) | High (Later FQs) | High |
¹⁹F NMR δ (ppm, approx) | N/A (Unless F at C6/C8) | N/A | -140 to -160 | N/A | -120 to -135 |
Susceptibility to SNAr | Low at C3; Fluorine activates C5/C7 | High (If F present ortho/para) | Low | Moderate (If F ortho) | Moderate (Activates C7) |
Phototoxicity Risk | Potentially ↓ (If group quenches ROS) | → | → | → | ↑ (Known risk factor) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: